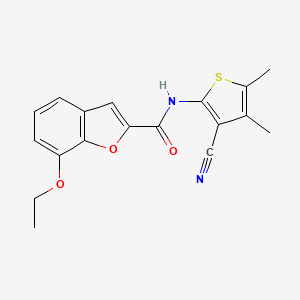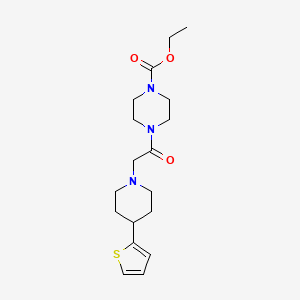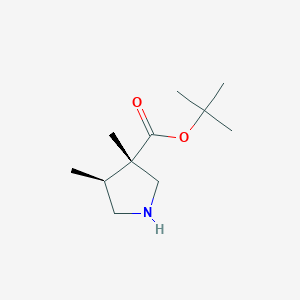
Tert-butyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate, also known as DMPU, is an organic compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol. DMPU is a highly polar aprotic solvent that is used in various chemical reactions, including peptide synthesis, organic synthesis, and polymerization.
Wirkmechanismus
Tert-butyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate acts as a highly polar aprotic solvent due to its ability to form hydrogen bonds with polar molecules. It has a high dielectric constant, which allows it to solvate cations and anions effectively. Tert-butyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate also has a low nucleophilicity, which makes it an excellent solvent for reactions that require low nucleophilicity and high polarity.
Biochemical and Physiological Effects:
Tert-butyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate has no known biochemical or physiological effects on living organisms. It is considered to be a non-toxic solvent that is safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate has several advantages as a solvent for laboratory experiments. It is highly polar and has a low nucleophilicity, which makes it an excellent solvent for reactions that require high polarity and low nucleophilicity. It is also a non-toxic solvent that is safe for use in laboratory experiments. However, Tert-butyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate has limitations as a solvent. It is not compatible with certain reagents, such as strong bases and Lewis acids, and it can react with some metals, such as aluminum and zinc.
Zukünftige Richtungen
There are several future directions for the use of Tert-butyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate in scientific research. One direction is the development of new synthetic methods that use Tert-butyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate as a solvent. Another direction is the use of Tert-butyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate in the synthesis of new materials, such as polymers and nanoparticles. Additionally, Tert-butyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate can be used in the development of new pharmaceuticals and agrochemicals. Overall, Tert-butyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate has great potential for use in various scientific research applications, and further research is needed to fully explore its capabilities.
Synthesemethoden
Tert-butyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate can be synthesized using several methods, including the reaction of 3,4-dimethylpyrrole with tert-butyl chloroformate, followed by reaction with sodium hydride and carbon dioxide. Another method involves the reaction of 3,4-dimethylpyrrole with tert-butyl isocyanate, followed by reaction with carbon dioxide. Both methods produce high yields of Tert-butyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate with purity greater than 99%.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate is widely used in scientific research as a solvent for various chemical reactions. It is commonly used in peptide synthesis, where it acts as a coupling agent for the activation of carboxylic acids. Tert-butyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate is also used in organic synthesis as a solvent for reactions that require high polarity and low nucleophilicity. Additionally, it is used in polymerization reactions, where it acts as a co-solvent for the polymerization of various monomers.
Eigenschaften
IUPAC Name |
tert-butyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-8-6-12-7-11(8,5)9(13)14-10(2,3)4/h8,12H,6-7H2,1-5H3/t8-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAGADMSYIJOSV-LDYMZIIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@]1(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(piperazin-1-yl)ethyl]benzenesulfonamide dihydrochloride](/img/structure/B2837134.png)
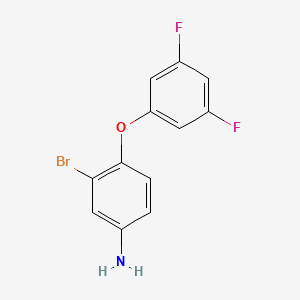

![(1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one](/img/structure/B2837137.png)
![3-cyclopentyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2837138.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide](/img/structure/B2837143.png)


![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2837148.png)
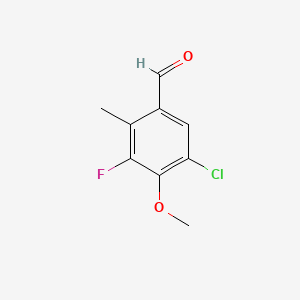
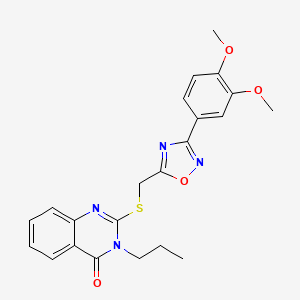
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2837153.png)
